Tris(4-methoxy-3,5-dimethylphenyl)phosphine is an organophosphorus compound with the molecular formula and a molecular weight of 436.52 g/mol. It features a phosphorus atom bonded to three 4-methoxy-3,5-dimethylphenyl groups, contributing to its unique chemical properties. The presence of methoxy groups enhances its solubility in organic solvents and can influence its reactivity and coordination behavior in various
The mechanism of action of TDMPhos is primarily related to its function as a ligand in coordination complexes. By donating electrons to the central metal atom, TDMPhos influences the metal's oxidation state and electronic properties. This can affect the complex's ability to activate substrates and participate in catalytic cycles [].
Xantphos is a versatile ligand employed in numerous palladium-catalyzed cross-coupling reactions, forming the basis for C-C bond formation between various organic fragments. These reactions are crucial in organic synthesis, enabling the construction of complex molecules from simpler building blocks. Some notable cross-coupling reactions where Xantphos demonstrates high catalytic activity include:
These are just a few examples, and Xantphos finds application in various other cross-coupling reactions, making it a valuable tool for organic chemists.
Beyond cross-coupling, Xantphos also serves as a ligand in rhodium- and ruthenium-catalyzed hydrogenation reactions. These reactions involve the addition of hydrogen (H₂) across an unsaturated bond (C=C or C=N) in organic molecules. Xantphos is particularly useful in the hydrogenation of:
Tris(4-methoxy-3,5-dimethylphenyl)phosphine is primarily utilized as a ligand in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig reaction, which is significant in organic synthesis for forming carbon-nitrogen bonds. It also participates in reduction and oxidation reactions, showcasing its versatility in organic transformations . The compound's reactivity is attributed to the electron-donating effect of the methoxy groups, which stabilize the phosphorus center during complexation.
The synthesis of tris(4-methoxy-3,5-dimethylphenyl)phosphine typically involves the reaction of phosphorus trichloride with 4-methoxy-3,5-dimethylphenyl lithium or other suitable nucleophiles. The process can be carried out under an inert atmosphere to prevent moisture interference. After the reaction, purification methods such as recrystallization or chromatography are employed to isolate the desired product .
Tris(4-methoxy-3,5-dimethylphenyl)phosphine finds applications primarily in:
Interaction studies involving tris(4-methoxy-3,5-dimethylphenyl)phosphine often focus on its coordination with transition metals. These studies reveal insights into its electronic properties and steric hindrance effects due to the bulky phenyl groups. Such interactions are crucial for understanding its role as a ligand in catalysis and its potential modifications for enhanced reactivity .
Tris(4-methoxy-3,5-dimethylphenyl)phosphine can be compared with other triarylphosphines that have similar structural features but differ in substituents:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Tris(3,5-dimethylphenyl)phosphine | Lacks methoxy groups; used similarly in catalysis. | |
Tris(4-methoxyphenyl)phosphine | Contains only one dimethyl substitution; different reactivity profile. | |
Tris(4-chlorophenyl)phosphine | Halogen substitution alters electronic properties; less steric hindrance. |
Uniqueness: Tris(4-methoxy-3,5-dimethylphenyl)phosphine stands out due to its combination of methoxy and dimethyl substitutions on the phenyl rings, which enhance solubility and reactivity compared to other triarylphosphines. This unique structure allows for specific interactions with transition metals that may not be achievable with simpler phosphines .
Tris(4-methoxy-3,5-dimethylphenyl)phosphine is characterized by the following fundamental properties:
Property | Value |
---|---|
CAS Number | 121898-64-4 |
Empirical Formula | C27H33O3P |
Molecular Weight | 436.52 g/mol |
Melting Point | 174-179 °C |
Boiling Point | 539.3±50.0 °C (Predicted) |
Appearance | White crystals |
Storage Temperature | 2-8°C under inert gas (nitrogen or argon) |
The compound is also identified by several synonyms, including tris(4-methoxy-3,5-dimethylphenyl)phosphane. Its structure features a phosphorus atom bonded to three 4-methoxy-3,5-dimethylphenyl groups, creating a pyramidal configuration that influences its reactivity profile.
The molecular architecture of tris(4-methoxy-3,5-dimethylphenyl)phosphine exhibits distinctive structural features that contribute to its chemical behavior. The phosphine contains three aromatic rings, each bearing methoxy groups at the para position and dimethyl substitutions at the meta positions. These substituents create a unique electronic environment around the phosphorus center, enhancing both its electron-donating properties and steric profile.
X-ray crystallographic studies have revealed significant insights regarding the compound's three-dimensional arrangement. A prominent feature observed in the crystal structure is that the methoxy groups orient perpendicular to the phenyl ring faces and fold toward the ring faces adjacent to the phosphorus lone pair. This orientation influences intermolecular interactions in the solid state and affects the compound's reactivity in solution.
The physical characteristics of tris(4-methoxy-3,5-dimethylphenyl)phosphine are directly influenced by its substitution pattern. The presence of methoxy groups enhances its solubility in organic solvents compared to simpler triarylphosphines. Additionally, the compound exhibits considerable stability when stored under appropriate conditions, though it should be kept under an inert atmosphere to prevent oxidation.
Nuclear magnetic resonance (NMR) spectroscopy provides valuable information about the compound's structure in solution. The 1H NMR spectrum shows characteristic signals for the methoxy groups, methyl substituents, and aromatic protons, confirming its structural integrity. These spectroscopic properties serve as important identifiers for quality control and structural verification.
Irritant